molecular formula C18H21N3O4 B2728941 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170402-45-5

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2728941
CAS No.: 1170402-45-5
M. Wt: 343.383
InChI Key: HTOZVDROZFXTKR-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the oxadiazole ring and the pyrrolidin-2-one structure. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole and pyrrolidin-2-one moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-18(2,3)17-19-16(25-20-17)12-7-15(22)21(9-12)8-11-4-5-13-14(6-11)24-10-23-13/h4-6,12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOZVDROZFXTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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